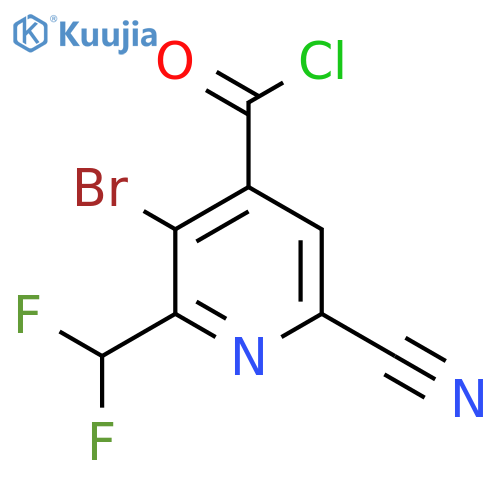Cas no 1804912-15-9 (3-Bromo-6-cyano-2-(difluoromethyl)pyridine-4-carbonyl chloride)

1804912-15-9 structure
商品名:3-Bromo-6-cyano-2-(difluoromethyl)pyridine-4-carbonyl chloride
CAS番号:1804912-15-9
MF:C8H2BrClF2N2O
メガワット:295.468086719513
CID:4860501
3-Bromo-6-cyano-2-(difluoromethyl)pyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-cyano-2-(difluoromethyl)pyridine-4-carbonyl chloride
-
- インチ: 1S/C8H2BrClF2N2O/c9-5-4(7(10)15)1-3(2-13)14-6(5)8(11)12/h1,8H
- InChIKey: VVAXEPLMKZHTQJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)Cl)C=C(C#N)N=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 53.8
3-Bromo-6-cyano-2-(difluoromethyl)pyridine-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029060808-1g |
3-Bromo-6-cyano-2-(difluoromethyl)pyridine-4-carbonyl chloride |
1804912-15-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Bromo-6-cyano-2-(difluoromethyl)pyridine-4-carbonyl chloride 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
1804912-15-9 (3-Bromo-6-cyano-2-(difluoromethyl)pyridine-4-carbonyl chloride) 関連製品
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
